3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.235 |
IUPAC Name |
phenyl([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C13H9N3O/c17-12(10-6-2-1-3-7-10)13-15-14-11-8-4-5-9-16(11)13/h1-9H |
InChI Key |
CEDRMYWODMMVES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine derivatives as anticancer agents. These compounds have shown promising activity against various cancer cell lines through mechanisms such as c-Met inhibition. For instance, derivatives of triazolo-pyridine scaffolds have been developed that selectively inhibit c-Met kinases, which are implicated in tumor growth and metastasis . The discovery of specific inhibitors has led to the identification of preclinical candidates with potent anticancer properties.
Antimicrobial Properties
The compound has also been recognized for its antimicrobial effects. Triazolo-pyridine derivatives exhibit antibacterial and antifungal activities. For example, certain derivatives have demonstrated effectiveness against drug-resistant bacterial strains and fungi . Their mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine has been studied for its anti-inflammatory potential. Research indicates that these compounds can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
Pharmacology
Phosphodiesterase Inhibition
Compounds based on the 1,2,4-triazolo[4,3-a]pyridine scaffold have been investigated as selective phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in regulating intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. Selective inhibition of PDE2 has been associated with improved cognitive functions and potential treatments for neurodegenerative diseases .
Immunotherapy Applications
The role of 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine in cancer immunotherapy is gaining attention. Inhibitors targeting indoleamine 2,3-dioxygenase (IDO1), a key enzyme in immune regulation within the tumor microenvironment, have been developed from this scaffold. These compounds enhance immune responses against tumors and could be combined with other immunotherapeutic agents for synergistic effects .
Material Science
Molecular Sensors
Beyond biological applications, 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine derivatives are being explored as molecular sensors for detecting metal ions and anions. Their unique structural properties allow them to form complexes with various ions, which can be utilized in environmental monitoring and analytical chemistry .
Optoelectronic Applications
The optical properties of triazolo-pyridine compounds make them suitable for use in optoelectronic devices. Research has shown that these materials can be employed in the construction of luminophores and light-emitting diodes (LEDs), contributing to advancements in display technologies .
Case Studies
Comparison with Similar Compounds
Key Structural Differences :
Key Observations :
Physicochemical and Crystallographic Properties
- Planarity : The triazolopyridine core is planar in all derivatives, with bond lengths (e.g., C8–N9 = 1.36–1.40 Å) indicating conjugation across the fused rings .
- Hydrogen Bonding: Derivatives with polar substituents (e.g., amino or nitro groups) form extensive H-bond networks, critical for protein target interactions .
- Solubility : Lipophilic groups (e.g., benzyloxy or benzoyl) reduce aqueous solubility but enhance blood-brain barrier penetration in CNS-targeted agents .
Preparation Methods
5-exo-dig Cyclization of Chloroethynylphosphonates and Hydrazinylpyridines
A highly efficient method for constructing the triazolopyridine scaffold involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines under mild, catalyst-free conditions. Marchenko et al. demonstrated that chloroethynylphosphonates react with 2-hydrazinylpyridines in dichloromethane at room temperature, yielding 3-methylphosphonylated triazolopyridines in near-quantitative yields (85–98%). This 5-exo-dig cyclization proceeds via a nucleophilic substitution mechanism, forming an ynamine intermediate that undergoes isomerization to a ketenimine species. Subsequent intramolecular cyclization generates the triazolopyridine core (Scheme 1).
Condensation and Cyclocondensation Approaches
Hydrazine-Mediated Cyclocondensation
Functionalization of Preformed Triazolopyridine Cores
Direct Acylation at the 3-Position
Post-synthetic modification of preformed triazolopyridines offers a route to 3-benzoyl derivatives. For instance, the reaction of 3-methyltriazolopyridine with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) may facilitate Friedel-Crafts acylation. However, regioselectivity challenges arise due to the electron-deficient nature of the triazolopyridine ring, which may necessitate directing groups or protective strategies.
Suzuki-Miyaura Coupling
Introducing a benzoyl group via cross-coupling reactions represents an alternative strategy. A boronated triazolopyridine precursor could undergo Suzuki-Miyaura coupling with benzoyl-substituted aryl halides. This method, while unexplored in the literature for triazolopyridines, has precedent in related heterocycles, achieving yields of 60–80% under palladium catalysis.
Optimization and Mechanistic Insights
Role of Substituents on Regioselectivity
The electronic nature of substituents on the pyridine ring profoundly influences reaction pathways. Nitro groups, for example, induce Dimroth rearrangements during cyclization, leading to isomeric triazolopyridines. Similarly, electron-withdrawing groups like benzoyl may alter cyclization kinetics, necessitating temperature modulation (e.g., reflux at 80°C vs. room temperature).
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization reactions by stabilizing charged intermediates. Conversely, nonpolar solvents (toluene) favor intramolecular cyclization by reducing solvation effects. The choice of base (K₂CO₃ vs. Et₃N) also impacts yields; weaker bases minimize side reactions such as hydrolysis of chloroethynylphosphonates.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| 5-exo-dig Cyclization | Chloroethynylphosphonates, hydrazinylpyridines | RT, K₂CO₃, CH₂Cl₂ | 85–98% | High (>95%) |
| Hydrazine Dehydration | Naphthyridinone derivatives, PYRH | 60–100°C, thiophosphetane | 70–90% | Moderate (80%) |
| Friedel-Crafts Acylation | Preformed triazolopyridine, BzCl | AlCl₃, reflux | 40–60%* | Low (variable) |
*Theoretical yield based on analogous reactions.
Q & A
Q. What are the common synthetic routes for 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via oxidative cyclization of hydrazone intermediates. For example, ceric ammonium nitrate (CAN) catalyzes the cyclization of amidrazones with aldehydes in polyethylene glycol (PEG), yielding 73% isolated purity after alumina chromatography . Alternative methods include palladium-catalyzed chemoselective monoarylation of hydrazides, which avoids harsh oxidants and achieves moderate yields (45–60%) . Optimization involves solvent selection (e.g., acetonitrile for phosphonylated derivatives) and temperature control (e.g., 60°C for avoiding isomerization) .
Q. Which analytical techniques are critical for confirming the structure and purity of 3-benzoyl-1,2,4-triazolo[4,3-a]pyridine derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR verify regiochemistry and substituent integration (e.g., methylene protons at δ 3.75–4.19 ppm in phosphonylated derivatives) .
- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H] for herbicidal derivatives) .
- X-ray diffraction : Resolves ambiguities in fused-ring systems (e.g., single-crystal data for triazolopyridine-3-ylmethylphosphonates) .
Q. What preliminary biological screening methods are used to evaluate triazolopyridine derivatives?
Initial assays include:
- Herbicidal activity : Dose-response studies at 37.5–150 g a.i. ha against monocot/dicot weeds (e.g., Echinochloa crusgalli inhibition at 50%) .
- Antimicrobial testing : Agar diffusion assays for zone-of-inhibition measurements .
- Enzyme inhibition : Fluorometric assays for targets like indoleamine 2,3-dioxygenase (IDO) using halogenated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazolopyridines?
SAR strategies include:
- Halogenation : Bromine/iodine substituents enhance lipophilicity and halogen bonding (e.g., 8-bromo-6-iodo derivatives show improved IDO inhibition) .
- Phosphorylation : Methylphosphonate groups alter electronic properties, improving herbicidal spectrum (e.g., 3-methylphosphonylated analogs inhibit weeds at 37.5 g a.i. ha) .
- Substituent positioning : 3-Benzoyl groups increase steric bulk, potentially reducing off-target effects in CNS applications .
Q. What computational tools resolve contradictions in experimental data for triazolopyridine derivatives?
- 3D-QSAR models : Comparative molecular field analysis (CoMFA) correlates substituent electrostatic/hydrophobic fields with herbicidal activity (e.g., contour models for 23 derivatives in ).
- Density functional theory (DFT) : Predicts regioselectivity in cyclization reactions (e.g., 5-exo-dig vs. 6-endo-dig pathways in phosphonylated derivatives) .
- Molecular docking : Validates binding poses for enzyme targets (e.g., IDO inhibition by halogenated analogs ).
Q. How do reaction mechanisms explain discrepancies in synthetic yields across methods?
Divergent pathways include:
- Oxidative vs. catalytic cyclization : CAN-mediated oxidation proceeds via radical intermediates, while palladium catalysis follows a coordination-insertion mechanism .
- Dimroth rearrangements : Electron-deficient substrates (e.g., nitro groups) undergo isomerization at elevated temperatures, converting [4,3-a] to [1,5-a] triazolopyridines .
- Solvent effects : PEG stabilizes transition states in hydrazone cyclization, reducing side reactions .
Methodological Challenges and Solutions
Q. How can researchers address low yields in palladium-catalyzed triazolopyridine syntheses?
- Ligand optimization : Bulky phosphine ligands (e.g., XPhos) improve chemoselectivity in monoarylation .
- Substrate preactivation : Pre-forming hydrazone intermediates reduces competing pathways .
- Microwave assistance : Accelerates reaction kinetics (e.g., 30-minute cycles for hydrazone derivatives ).
Q. What strategies validate biological activity claims amid conflicting SAR data?
- Orthogonal assays : Combine enzyme inhibition (e.g., IDO activity ) with cellular viability assays.
- Isosteric replacement : Swap halogens with trifluoromethyl groups to distinguish electronic vs. steric effects .
- Metabolic profiling : LC-MS/MS identifies active metabolites confounding in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
